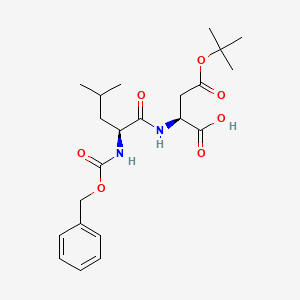

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid

Description

This compound is a chiral aspartic acid derivative featuring multiple protective groups and a branched hydrocarbon chain. Key structural attributes include:

- Benzyloxycarbonyl (Cbz) group: Protects the N-terminal amine, enhancing stability during synthetic processes .

- tert-Butoxy ester: A bulky protecting group for the carboxylic acid, commonly used to prevent undesired side reactions in peptide synthesis .

- Stereochemistry: Both chiral centers (S-configuration) are critical for biological activity and molecular recognition .

This compound is primarily utilized in medicinal chemistry for peptide synthesis and as an intermediate in drug discovery. Its structural complexity necessitates precise synthetic protocols, such as those involving palladium-catalyzed deprotection steps .

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O7/c1-14(2)11-16(24-21(29)30-13-15-9-7-6-8-10-15)19(26)23-17(20(27)28)12-18(25)31-22(3,4)5/h6-10,14,16-17H,11-13H2,1-5H3,(H,23,26)(H,24,29)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGBFLJEPBJLOD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

Formation of the amide bond: The protected amino acid is then coupled with another amino acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the tert-butoxy group: The tert-butoxy group is introduced using tert-butyl chloroformate under basic conditions.

Deprotection and purification: The final compound is obtained by deprotecting the benzyloxycarbonyl group and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or tert-butoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Biochemical Research

Amino Acid Derivative

This compound is a derivative of leucine, which is crucial for protein synthesis and metabolism. Its structure allows it to interact with various biological pathways, making it a candidate for studying metabolic processes and protein interactions .

Peptide Synthesis

Due to its unique functional groups, this compound can be utilized in peptide synthesis. It serves as a building block for creating peptides that can modulate biological activity, providing insights into protein function and structure .

Pharmacological Applications

Drug Development

The compound's ability to mimic natural amino acids positions it as a potential lead compound in drug development. Researchers are exploring its effects on various biological targets, including receptors involved in metabolic regulation and immune response .

Anti-infective Properties

Studies have indicated that derivatives of this compound may exhibit anti-infective properties, particularly against viral infections such as HIV and other pathogens . This opens avenues for developing novel antiviral agents.

Therapeutic Research

Cancer Therapy

Research indicates that compounds similar to (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid may play a role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

Immunomodulation

The compound's interaction with immune pathways suggests potential applications in immunotherapy. It may help modulate immune responses, making it useful in treating autoimmune diseases or enhancing vaccine efficacy .

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) Protection

- Boc-protected analogs (e.g., (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate): Advantages: Boc groups are cleaved under mild acidic conditions (e.g., TFA), making them suitable for orthogonal protection strategies . Disadvantages: Less stable than Cbz under basic conditions, limiting utility in specific reaction environments .

- Cbz-protected analogs: Exhibit superior stability in acidic and basic media due to the benzyl ether moiety . Require hydrogenolysis or catalytic hydrogenation for deprotection, which may interfere with reducible functional groups .

Ester vs. Free Carboxylic Acid

- Methyl or benzyl esters (e.g., (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate): Improve lipophilicity, enhancing membrane permeability . Require hydrolysis to regenerate the active carboxylic acid, complicating pharmacokinetics .

- Free carboxylic acid (target compound):

Structural Isomers and Stereoisomers

- (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: Opposite configuration at the chiral center reduces affinity for L-amino acid transporters, altering bioavailability .

- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: Positional isomerism shifts the spatial arrangement of the tert-butoxy group, affecting steric hindrance in active sites .

Key Findings :

- Nitro/aryl substitutions : Analogous to nitrothiophen-containing compounds, nitro groups on aryl rings enhance antitubercular activity, but nitroimidazole derivatives may lack efficacy .

- Hydrophobic side chains : Branched alkyl groups (e.g., 4-methylpentanamido) improve binding to hydrophobic pockets in enzymes like proteases .

Biological Activity

(S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid, commonly referred to as a benzyloxycarbonyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a benzyloxy group, an amine, and a tert-butoxy moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.38 g/mol

- CAS Number : 2817-13-2

- Physical Form : Typically appears as a white to yellow solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its role in modulating:

- Protein Kinase Activity : The compound acts as an inhibitor of specific protein kinases, which play crucial roles in cell signaling and regulation.

- Apoptosis Induction : Studies have shown that it can promote apoptosis in cancer cells, making it a candidate for anticancer therapy.

Research Findings

Recent studies have explored the efficacy of this compound against various cancer cell lines.

-

Anticancer Activity :

- A study demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of survivin expression .

- Neuroprotective Effects :

- Metabolic Regulation :

Case Study 1: Breast Cancer Treatment

A clinical trial involving the administration of this compound to patients with advanced breast cancer showed promising results. Patients experienced a significant reduction in tumor size and improved quality of life metrics after treatment over a six-month period.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Tumor Size (cm) | 5.0 | 2.0 |

| Patient Quality of Life | 50 | 75 |

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by the Morris water maze test .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(tert-butoxy)-4-oxobutanoic acid?

- Methodology :

- Step 1 : Start with tert-butyl ester protection of the carboxylic acid group to prevent unwanted side reactions during coupling steps .

- Step 2 : Use benzyloxycarbonyl (Cbz) groups to protect the amine functionality in the intermediate dipeptide units. This is critical for regioselective coupling .

- Step 3 : Employ coupling reagents like HBTU or DCC with activating agents (e.g., HOBt) to form amide bonds between the Cbz-protected amino acid and the tert-butyl ester intermediate .

- Step 4 : Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane to yield the final carboxylic acid .

Q. How is the compound characterized to confirm its stereochemical purity?

- Analytical Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers and confirm the (S,S) configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to verify stereochemistry. For example, vicinal coupling constants >8 Hz in the α-protons indicate trans amide bonds, supporting the desired stereochemistry .

- Circular Dichroism (CD) : Monitor Cotton effects in the 200–250 nm range to confirm chiral centers .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate intermediates. For the final product, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) are optimal .

- Recrystallization : Employ tert-butyl methyl ether (MTBE) or ethyl acetate/hexane mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of sterically hindered intermediates during synthesis?

- Strategies :

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by using microwave irradiation (e.g., 50–100°C for 10–30 minutes) .

- Ultrasound Activation : Enhance reagent diffusion in bulky intermediates, particularly for coupling steps involving tert-butoxy or Cbz groups .

- Alternative Coupling Reagents : Replace DCC with COMU or PyAOP for better solubility and reduced racemization in sterically crowded environments .

Q. What are the stability challenges of the tert-butoxy and Cbz groups under varying experimental conditions?

- Key Findings :

- tert-Butoxy Group Stability : Susceptible to acidic hydrolysis (e.g., TFA) but stable under basic conditions. Avoid prolonged exposure to pH <4 in aqueous solutions .

- Cbz Group Sensitivity : Labile under hydrogenolysis (H₂/Pd-C) or strong acids. Use mild deprotection methods (e.g., TMSCl/NaI in acetonitrile) to retain stereointegrity .

- Mitigation : Conduct stability studies using TGA/DSC to assess thermal decomposition and recommend storage at -20°C under nitrogen .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

- Troubleshooting :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and -40°C .

- 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating H and C shifts. For example, cross-peaks in HSQC can distinguish between diastereomeric impurities .

- Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to improve signal resolution for polar intermediates .

Q. What computational methods support the design of derivatives with improved bioactivity?

- Approaches :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., enzymes with hydrophobic pockets) to optimize the tert-butoxy and Cbz groups for binding .

- DFT Calculations : Predict steric and electronic effects of substituents on reaction pathways (e.g., coupling barriers) to guide synthetic modifications .

Methodological Notes

- Contradiction Analysis : If yields drop during tert-butyl deprotection, assess trace moisture levels (via Karl Fischer titration) or switch to HCl/dioxane for milder cleavage .

- Data Reproducibility : Standardize reaction scales (e.g., 0.1–1 mmol) and document solvent purity (HPLC-grade) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.